N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide

antifungal structure-activity relationship positional isomerism

Researchers often face positional isomer ambiguity in benzimidazole-benzamide SAR studies. This 3-(benzimidazol-2-yl)phenyl isomer resolves that gap with a 2-fold antifungal potency advantage over the 2-substituted congener, serving as an essential positive control in anti-Candida screening. • Defined ΔXLogP3 ≈ +0.3 vs. 3-Br regioisomer enables quantitative SPR modeling • 4-Br handle supports Suzuki/Buchwald cross-coupling for rapid library diversification • >95% purity ensures reproducible kinase profiling and hinge-binding motif studies.

Molecular Formula C20H14BrN3O
Molecular Weight 392.256
CAS No. 404856-70-8
Cat. No. B2833894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
CAS404856-70-8
Molecular FormulaC20H14BrN3O
Molecular Weight392.256
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H14BrN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
InChIKeyCSPXPHRQMSVQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide (CAS 404856-70-8): A 2‑Arylbenzimidazole Derivative for Medicinal Chemistry and Targeted‑Activity Screening


N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide is a synthetic, low‑molecular‑weight (392.2 Da) 2‑arylbenzimidazole analogue that contains a 4‑bromobenzamide substituent linked to the meta‑position of the pendant phenyl ring [1]. The compound belongs to a well‑characterised class of benzimidazole‑benzamide hybrids that have been explored for antimicrobial, anti‑inflammatory and kinase‑inhibitory activities [2]. The presence of the electron‑withdrawing bromine atom on the benzamide ring, combined with the hydrogen‑bond donor/acceptor capacity of both the benzimidazole NH and the amide NH, differentiates this substitution pattern from other positional isomers and halogen‑substituted congeners, creating a distinct pharmacophoric profile that impacts target engagement and physicochemical behaviour [1].

1
Medicinal chemistry scaffold. 2‑arylbenzimidazole core with a bromine handle supports parallel synthesis and SAR exploration.
2
Positional isomer screening. Meta‑linked benzimidazole‑phenyl attachment defines a distinct pharmacophoric profile for targeted‑activity studies.
3
Antimicrobial screening context. Reported use in antifungal screening against Candida albicans as part of structure‑activity relationship campaigns.

Why 2‑Arylbenzimidazole Analogues Cannot Be Interchanged for N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide in Biological Screening Programmes


Within the 2‑arylbenzimidazole‑benzamide chemotype, small structural modifications lead to non‑linear changes in bioactivity, physicochemical properties and target selectivity. For example, shifting the bromine substituent from the 4‑ to the 3‑position on the benzamide ring alters both the electronic distribution and the hydrogen‑bond network, which can profoundly affect binding to biological targets . Likewise, relocating the benzimidazole‑phenyl attachment from the 3‑ to the 2‑ or 4‑position changes the molecular shape, dipole moment and steric accessibility of the benzimidazole NH, resulting in divergent cytotoxicity, antimicrobial potency and pharmacokinetic behaviour [1]. Consequently, substituting a “generic” 2‑arylbenzimidazole for the titled compound in a screening cascade is not scientifically justified and can lead to misleading structure‑activity conclusions.

Positional isomer profile may differ. The 2‑(benzimidazol‑2‑yl)phenyl regioisomer shows a distinct antifungal activity endpoint in head‑to‑head assays and may not transfer directly.
Bromine substitution pattern alters properties. The 3‑bromo congener differs in computed logP by ≈0.3 units, which may shift predicted membrane permeability context.
Commercial availability does not imply equivalence. Higher supplier counts for the target compound do not extend to its regioisomers; procurement of comparators may require custom synthesis review.

Quantitative Evidence of Differentiation for N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide


Comparative In‑Vitro Antifungal Activity of Positional Isomers Against Candida albicans

In a direct head‑to‑head yeast‑based screening assay, the 3‑(benzimidazol‑2‑yl)phenyl regioisomer (the target compound) exhibited a two‑fold improvement in antifungal potency relative to its 2‑(benzimidazol‑2‑yl)phenyl counterpart . Both compounds share the identical 4‑bromobenzamide substituent, thereby isolating the positional effect of the benzimidazole‑phenyl linkage on activity.

Antifungal Isomer Comparison
Head-to-head
Target 3‑isomer MIC 16 µg/mL vs. 2‑isomer MIC 32 µg/mL (2‑fold lower MIC)
Supports antifungal screening context for C. albicans.
Yeast microdilution assay; 35 °C, 24–48 h. Higher potency does not imply therapeutic margin.
antifungal structure-activity relationship positional isomerism

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity Relative to the 3‑Bromo Regioisomer

The 4‑bromo substitution pattern confers a higher calculated lipophilicity (XLogP3) compared with the 3‑bromo congener, while maintaining an identical hydrogen‑bond donor and acceptor count. This difference influences predicted membrane permeability and metabolic stability without altering the formal hydrogen‑bond potential [1].

Lipophilicity & H‑Bond Profile
Cross-study comparable
4‑Br: XLogP3 4.8, 2 HBD, 2 HBA vs. 3‑Br: XLogP3 ≈4.5, 2 HBD, 2 HBA (Δ +0.3)
Context-dependent permeability prediction review.
Computed value; experimental logP and ADME data to verify.
lipophilicity XLogP3 hydrogen bonding ADME prediction

Synthetic Tractability and Building‑Block Utility: Comparison of Commercial Availability and Purity Profiles

The target compound is listed by multiple suppliers as a ≥95 % purity building block for medicinal chemistry, whereas the 2‑(benzimidazol‑2‑yl)phenyl isomer and the 3‑bromo positional analogue are less widely stocked, often requiring custom synthesis. This differential commercial availability streamlines procurement for high‑throughput chemistry campaigns [1].

Commercial Availability
Supporting evidence
≥5 suppliers for target compound vs. ≤2–3 for key regioisomers (PubChem 2026)
Streamlines procurement for SAR library synthesis.
Vendor listings are dynamic; confirm stock at time of order.
chemical synthesis building block procurement

Application Scenarios for N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide: From SAR Libraries to Antifungal Lead Optimisation


Construction of Positional‑Scanning Libraries to Map Antifungal Pharmacophores

The two‑fold antifungal potency advantage of the 3‑(benzimidazol‑2‑yl)phenyl isomer over its 2‑substituted counterpart makes the titled compound an essential control in any positional‑scanning library aimed at identifying the optimal benzimidazole‑phenyl attachment point for anti‑Candida activity . Researchers can use this compound as the active benchmark while testing new analogues derived from it.

ADME Optimisation Studies Focused on Halogen Position Effects

The measurable ΔXLogP3 of ≈ +0.3 between the 4‑bromo and 3‑bromo benzamide regioisomers provides a defined parameter for structure‑property relationship (SPR) studies. The titled compound can be used as a reference point when evaluating how halogen position affects membrane permeability, metabolic stability and oral bioavailability in benzimidazole‑based drug candidates [1].

High‑Throughput Chemistry for Kinase Inhibitor Fragment Elaboration

The bromine atom provides a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling rapid diversification of the benzamide ring. The compound’s ready commercial availability at >95 % purity supports its use as a key intermediate in parallel synthesis libraries targeting kinase ATP‑binding sites, where the benzimidazole NH often acts as a hinge‑binding motif [2].

Application
Selection Property
Validation Focus
Antifungal pharmacophore mapping
Positional isomer activity context
MIC endpoint reproducibility vs. 2‑isomer benchmark
ADME structure‑property studies
Halogen‑substitution logP shift
Experimental permeability and metabolic stability review
Kinase inhibitor fragment elaboration
Bromine cross‑coupling handle
Building‑block purity and library synthesis feasibility
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